molecular formula C19H17FN4OS B2599403 2-((7-Cyano-3,4-dihydro-2H-1,4-ethano-1,5-naphthyridin-6-yl)thio)-N-(3-fluorophenyl)acetamide CAS No. 728885-86-7

2-((7-Cyano-3,4-dihydro-2H-1,4-ethano-1,5-naphthyridin-6-yl)thio)-N-(3-fluorophenyl)acetamide

Cat. No.: B2599403
CAS No.: 728885-86-7
M. Wt: 368.43
InChI Key: IPHRNAFNCHGEFM-UHFFFAOYSA-N
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Description

2-((7-Cyano-3,4-dihydro-2H-1,4-ethano-1,5-naphthyridin-6-yl)thio)-N-(3-fluorophenyl)acetamide is a synthetic organic compound of significant interest in medicinal chemistry and drug discovery research. This molecule features a complex polycyclic system comprising a 1,4-ethano-1,5-naphthyridine core, a nitrile group, and a thioether linkage to an acetamide moiety substituted with a 3-fluorophenyl group. The specific three-dimensional structure and electronic properties conferred by this unique arrangement make it a valuable scaffold for probing biological interactions. Researchers can utilize this compound as a key intermediate or building block in the synthesis of more complex molecules. Its structure suggests potential applications in the development of enzyme inhibitors or receptor ligands, particularly given the prevalence of similar fused nitrogen-containing heterocycles in pharmaceuticals . The inclusion of a fluorine atom is a common strategy in drug design to modulate properties such as lipophilicity, metabolic stability, and membrane permeability. Handling of this reagent requires appropriate safety precautions. Based on its structural similarity to a closely related compound, it may be harmful if swallowed, cause skin irritation, serious eye irritation, or respiratory irritation . Researchers should consult the corresponding Safety Data Sheet (SDS) and use personal protective equipment, including gloves and eye/face protection. Ensure good ventilation or use local exhaust to avoid breathing dust. This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-[(4-cyano-1,6-diazatricyclo[6.2.2.02,7]dodeca-2(7),3,5-trien-5-yl)sulfanyl]-N-(3-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN4OS/c20-14-2-1-3-15(9-14)22-17(25)11-26-19-13(10-21)8-16-18(23-19)12-4-6-24(16)7-5-12/h1-3,8-9,12H,4-7,11H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPHRNAFNCHGEFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C3=C2C=C(C(=N3)SCC(=O)NC4=CC(=CC=C4)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((7-Cyano-3,4-dihydro-2H-1,4-ethano-1,5-naphthyridin-6-yl)thio)-N-(3-fluorophenyl)acetamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the naphthyridine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the cyano group: This step may involve nucleophilic substitution reactions.

    Attachment of the thio group: This can be done using thiolation reactions.

    Formation of the fluorophenylacetamide moiety: This step may involve acylation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thio group.

    Reduction: Reduction reactions may target the cyano group or other functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the aromatic ring.

Common Reagents and Conditions

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or nucleophiles like amines.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or other reduced derivatives.

Scientific Research Applications

Basic Information

  • Molecular Formula : C19H17FN4OS
  • Molecular Weight : 368.4 g/mol
  • CAS Number : 728885-86-7

Structural Characteristics

The compound features a naphthyridine core substituted with a cyano group and a thioether linkage, which contribute to its biological activity. The presence of the fluorophenyl group enhances its lipophilicity, potentially influencing its pharmacokinetics.

Medicinal Chemistry

The compound has been investigated for its role as a potential therapeutic agent due to its structural similarity to known bioactive molecules. Its unique scaffold allows for modifications that can lead to enhanced efficacy against various diseases.

Case Studies:

  • Anticancer Activity : Research indicates that derivatives of naphthyridine compounds exhibit significant cytotoxicity against cancer cell lines. A study found that modifications to the naphthyridine structure can enhance selectivity towards cancer cells while reducing toxicity to normal cells .

Pharmacological Studies

The pharmacological profile of this compound is being explored in various studies focusing on its mechanism of action and therapeutic potential.

Biological Testing:

  • Inhibition Studies : Preliminary biological tests suggest that the compound may inhibit certain kinases involved in cancer progression, making it a candidate for further development as an anticancer agent .

Drug Development

Given its promising biological properties, the compound is being evaluated in the context of drug development pipelines.

Development Insights:

  • Lead Compound Identification : The compound has been identified as a lead candidate in the development of new drugs targeting specific molecular pathways involved in disease states .

Mechanism of Action

The mechanism of action of 2-((7-Cyano-3,4-dihydro-2H-1,4-ethano-1,5-naphthyridin-6-yl)thio)-N-(3-fluorophenyl)acetamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic pathways, or other cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with three acetamide derivatives from the literature, focusing on structural features, synthesis, and physicochemical properties.

Structural Comparison

Compound Name Core Structure Substituents/Functional Groups Key Structural Features
Target Compound 1,5-Naphthyridine 7-Cyano, thioether, N-(3-fluorophenyl)acetamide Bicyclic core with ethano bridge; fluorophenyl for electronic modulation
N-(4-Chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide (Ev4) Pyridine 3-Cyano, 4,6-distyryl, thioether, N-(4-chlorophenyl) Styryl groups enhance conjugation; chlorophenyl for lipophilicity
2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)acetamide (Ev5) Pyrazole 3,4-Dichlorophenyl, 1,5-dimethyl-3-oxo-2-phenyl Dichlorophenyl for steric bulk; pyrazole ring for coordination chemistry
2-(4-((Naphthalen-1-yloxy)methyl)-1H-triazol-1-yl)-N-(3-nitrophenyl)acetamide (Ev1) Triazole + Naphthalene 3-Nitrophenyl, naphthalene-oxy-methyl triazole Triazole for click chemistry applications; nitrophenyl for redox activity

Spectroscopic and Physicochemical Properties

  • IR Spectroscopy: Target Compound: Expected peaks at ~1670 cm⁻¹ (C=O), ~2200 cm⁻¹ (C≡N), and ~1250 cm⁻¹ (C–S). Ev1 (6c): C=O at 1676 cm⁻¹, –NO₂ asymmetric stretch at 1535 cm⁻¹ . Ev5: C=O at ~1670 cm⁻¹, N–H at ~3262 cm⁻¹ .
  • NMR Spectroscopy :

    • Target Compound: Anticipated downfield shifts for the fluorophenyl protons (δ ~7.0–7.5 ppm) and acetamide NH (δ ~10 ppm).
    • Ev1 (6b): Nitrophenyl protons at δ 8.61 ppm (s), triazole proton at δ 8.40 ppm .
    • Ev5: Dichlorophenyl protons resonate at δ 7.2–7.8 ppm .
  • Crystallography :

    • Ev5 exhibits three conformers with dihedral angles between dichlorophenyl and pyrazole rings (54.8°–77.5°), influenced by steric effects . The target compound’s rigid naphthyridine core may reduce conformational flexibility.

Functional Group Impact

  • Electron-Withdrawing Groups: The target’s 7-cyano and 3-fluorophenyl groups enhance electrophilicity compared to Ev1’s nitrophenyl and Ev4’s chlorophenyl.
  • Thioether vs. Triazole : Thioethers (target, Ev4) improve metabolic stability over triazoles (Ev1), which are prone to enzymatic degradation .

Biological Activity

The compound 2-((7-cyano-3,4-dihydro-2H-1,4-ethano-1,5-naphthyridin-6-yl)thio)-N-(3-fluorophenyl)acetamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of the compound is C19H17ClN4OSC_{19}H_{17}ClN_{4}OS, with a molecular weight of 384.88 g/mol. It belongs to a class of compounds known for diverse biological activities, including anti-cancer and anti-inflammatory properties.

Anticancer Activity

Recent studies have indicated that compounds similar to This compound exhibit significant anticancer activity. For instance:

  • Mechanism of Action : The compound has been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. Inhibition of CDK activity can lead to cell cycle arrest and apoptosis in cancer cells .
  • Case Study : A study demonstrated that a related compound exhibited an IC50 value of 0.36 µM against CDK2 and 1.8 µM against CDK9, suggesting potent inhibition capabilities .

Anti-inflammatory Activity

The compound's structure suggests potential anti-inflammatory effects. Compounds with similar naphthyridine structures have shown to inhibit inflammatory pathways:

  • Mechanism : Inhibition of pro-inflammatory cytokines and modulation of immune responses have been observed in related compounds .

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the bioavailability and metabolism of the compound:

ParameterValue
Oral BioavailabilityHigh
MetabolismHepatic (liver enzymes)
Half-lifeApproximately 4 hours

In Vitro Studies

In vitro studies have demonstrated the effectiveness of this compound against various cancer cell lines:

Cell LineIC50 (µM)
HeLa0.55
HCT1160.87
A3751.7

These findings indicate that the compound effectively inhibits cellular proliferation in multiple cancer types.

In Vivo Studies

In vivo studies using animal models have shown promising results:

  • Tumor Growth Inhibition : The compound significantly reduced tumor growth rates in xenograft models of colorectal carcinoma .

Q & A

Q. How to validate off-target effects observed in high-throughput screening?

  • Approach :
  • Secondary assays (e.g., counter-screens against unrelated targets).
  • CRISPR-Cas9 knockout models to confirm target specificity .

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